molecular formula C10H16N4O4S B2889615 N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide CAS No. 119191-82-1

N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

Cat. No. B2889615
CAS RN: 119191-82-1
M. Wt: 288.32
InChI Key: PQQHIXDRMKLSIK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, such as its boiling point and storage conditions, are not specified in the search results.

Scientific Research Applications

Synthesis of Sulfonamides and Diarylsulfones

Researchers have developed a paired electrochemical method using nitrobenzene derivatives and arylsulfinic acids as starting materials for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This method does not require catalysts or toxic solvents, highlighting an environmentally friendly approach to synthesizing these compounds (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Versatile Means for Preparing Secondary Amines

Nitrobenzenesulfonamides have been employed as exceptionally versatile means for preparing secondary amines. These compounds undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected via Meisenheimer complexes to produce secondary amines in high yields, showcasing their utility in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Catalytic Performance in Aminoxylation Reactions

A binaphthyl-based amino sulfonamide has been applied to the direct asymmetric aminoxylation of aldehydes with nitrosobenzene, resulting in aminoxylated products with excellent yield and enantioselectivity. This approach represents a rare example of a highly enantioselective aminoxylation reaction catalyzed by a non-proline type catalyst (Kano, Yamamoto, & Maruoka, 2008).

Development of Carbonic Anhydrase Inhibitors

Research has been conducted on the synthesis of sulfonamide derivatives, including those bearing the N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide fragment, to explore their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation. This suggests potential therapeutic applications in cancer treatment through the modulation of apoptotic pathways (Cumaoğlu et al., 2015).

Novel Synthetic Protocols

An efficient synthesis protocol for the sulfonation of nitrobenzene under solvent-free conditions via a microreactor has been developed. This method offers improved safety and reduced reaction time, demonstrating the utility of microreactor technology in the synthesis of sulfonated compounds (Yi-zheng et al., 2012).

Future Directions

The future directions for research on N,N-diethyl-2-hydrazinyl-5-nitrobenzene-1-sulfonamide are not specified in the search results. Given its use in pharmaceutical testing , it is possible that future research could explore its potential applications in medicine or other fields.

properties

IUPAC Name

N,N-diethyl-2-hydrazinyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4S/c1-3-13(4-2)19(17,18)10-7-8(14(15)16)5-6-9(10)12-11/h5-7,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQHIXDRMKLSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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